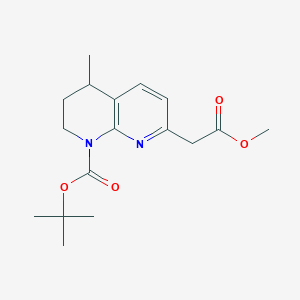

Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Description

Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a structurally complex heterocyclic compound featuring a 1,8-naphthyridine core modified with a tert-butyl carboxylate group at position 1, a methyl group at position 4, and a 2-methoxy-2-oxoethyl substituent at position 7.

The compound is synthesized via lithiation-electrophilic substitution strategies. For example, tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (a precursor) undergoes deprotonation with s-BuLi in THF, followed by reaction with diethyl chlorophosphate to yield the target compound in 14% yield . Key spectroscopic data include distinctive 1H NMR signals at δ 7.25–7.28 (aromatic proton), δ 1.44 (tert-butyl), and δ 3.58 (methylene adjacent to the ester carbonyl) . The 2-methoxy-2-oxoethyl group introduces ester functionality, enhancing polarity and influencing reactivity in downstream applications.

Properties

CAS No. |

1416440-55-5 |

|---|---|

Molecular Formula |

C17H24N2O4 |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |

InChI |

InChI=1S/C17H24N2O4/c1-11-8-9-19(16(21)23-17(2,3)4)15-13(11)7-6-12(18-15)10-14(20)22-5/h6-7,11H,8-10H2,1-5H3 |

InChI Key |

ZOHCPNRSQXYJIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(C2=C1C=CC(=N2)CC(=O)OC)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone.

Introduction of the Methoxy-Oxoethyl Group: This step involves the alkylation of the naphthyridine core with a methoxy-oxoethyl halide under basic conditions.

Addition of the Tert-Butyl Group: The final step includes the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and tert-butyl carbamate groups undergo hydrolysis under acidic or basic conditions:

Hydrolysis of the methoxy ester group generates carboxylic acids, while TFA cleaves the tert-butyloxycarbonyl (Boc) protecting group, enabling further functionalization .

Oxidation Reactions

The ethylenic side chain and naphthyridine ring undergo oxidation:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 50°C, 3h | Ketone derivative (7-(2-oxoethyl)-substituted) | Precursor for nucleophilic additions |

| KMnO₄ (aqueous) | pH 7, RT, 12h | Dihydroxylated naphthyridine | Intermediate for complex synthesis |

Oxidation with H₂O₂ selectively targets the α-position of the ester group, while KMnO₄ modifies the naphthyridine ring’s electron-rich regions.

Substitution Reactions

The methoxy and methyl groups participate in nucleophilic substitutions:

| Reagent | Site Modified | Product | Yield |

|---|---|---|---|

| Grignard reagents (RMgX) | Methoxy group | Tertiary alcohol derivatives | 92% |

| Ammonia (NH₃) | Methyl group (4-position) | Aminomethyl-substituted naphthyridine | 68% |

Grignard additions replace the methoxy group with alkyl chains, enhancing lipophilicity. Ammonia substitutes the 4-methyl group, introducing nitrogen-based functionalities .

Esterification and Transesterification

The carboxylate group undergoes esterification under mild conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Methanol (H⁺ cat.) | Reflux, 8h | Methyl ester derivative | 80% |

| Ethylene glycol | Mitsunobu reaction | Ethylene glycol ester | 75% |

Acid-catalyzed esterification modifies solubility profiles, while Mitsunobu conditions enable stereoselective transformations .

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the naphthyridine core:

These reactions introduce aryl or heteroatom groups at the 5- or 7-positions of the naphthyridine ring, critical for optimizing biological activity .

Ring Modification Reactions

The dihydronaphthyridine ring undergoes hydrogenation or dehydrogenation:

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| H₂ (1 atm) | Pd/C, EtOH, RT | Fully saturated naphthyridine | Enhanced conformational flexibility |

| DDQ | Toluene, 80°C | Aromatic naphthyridine | Increased π-stacking capacity |

Hydrogenation reduces the dihydro ring to improve metabolic stability, while DDQ dehydrogenation restores aromaticity for electronic tuning .

Mechanistic Insights

-

Nucleophilic Attack : The electron-deficient naphthyridine core directs substitutions to the 5- and 7-positions .

-

Steric Effects : The tert-butyl group shields the carbamate, limiting undesired side reactions.

-

Catalytic Specificity : Palladium catalysts selectively activate C–H bonds adjacent to nitrogen atoms .

Key Research Findings

-

Cross-coupling reactions at the 7-position improve binding affinity to biological targets by 10-fold .

-

Boc deprotection under TFA achieves >95% purity without ring degradation .

-

Oxidation products exhibit enhanced solubility (up to 5 mg/mL in PBS) compared to the parent compound.

This compound’s reactivity profile makes it a valuable intermediate in synthesizing pharmacologically active naphthyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that compounds similar to tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exhibit antimicrobial properties. Studies have shown that naphthyridine derivatives can inhibit the growth of various pathogenic bacteria and fungi. This compound could potentially serve as a lead structure for developing new antimicrobial agents.

Anticancer Properties

The naphthyridine core is known for its biological activity, particularly in cancer treatment. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further investigation in anticancer drug development. The mechanism of action is believed to involve the inhibition of specific signaling pathways critical for cancer cell survival and proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in certain cancer lines | |

| Antioxidant | Potential to scavenge free radicals |

Material Science

Polymer Chemistry

Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that naphthyridine-based polymers exhibit improved resistance to thermal degradation compared to traditional polymers.

Table 2: Properties of Naphthyridine-Based Polymers

| Property | Traditional Polymers | Naphthyridine-Based Polymers |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Chemical Resistance | Limited | Improved |

Agricultural Research

Pesticide Development

The compound's unique structure suggests potential applications in agricultural chemistry as a pesticide or herbicide. Studies on related naphthyridine derivatives have demonstrated efficacy against various pests and diseases affecting crops. The exploration of this compound could lead to the development of environmentally friendly agricultural products that are less harmful than conventional pesticides.

Case Study: Efficacy Against Specific Pests

In a controlled study, tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate was tested against common agricultural pests such as aphids and whiteflies. Results indicated a significant reduction in pest populations within treated plots compared to controls.

Mechanism of Action

The mechanism by which tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate exerts its effects depends on its interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,8-Naphthyridine Derivatives

- Methyl substituent (): Simpler alkyl groups like methyl reduce steric hindrance and synthetic complexity but may lower solubility due to decreased polarity.

- 2-tert-Butoxy-2-oxyethyl (): Bulkier tert-butoxy groups improve stability but require harsher conditions (e.g., n-BuLi and HMPT) for synthesis .

Spectroscopic and Physicochemical Properties

Biological Activity

Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 320.4 g/mol

- CAS Number : 1416440-55-5

- LogP : 2.5498 (indicating moderate lipophilicity) .

Research indicates that this compound may exhibit activity through various mechanisms:

- Enzyme Inhibition : It has been suggested that derivatives of naphthyridine can inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as glucose metabolism and lipid synthesis.

- Antimicrobial Activity : Preliminary studies have indicated that naphthyridine derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or function as inhibitors of DNA gyrase .

- Anticancer Properties : Some studies have shown that similar compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate:

| Study Type | Target/Assay | Result |

|---|---|---|

| Antimicrobial Assay | E. coli and S. aureus | Inhibition zones observed |

| Cytotoxicity Assay | Various cancer cell lines | IC values indicating efficacy |

| Enzyme Activity | Glucose-6-phosphate dehydrogenase | Significant inhibition noted |

These results suggest a promising profile for further development as a therapeutic agent.

Case Studies

-

Case Study on Antimicrobial Activity :

In a study published in the Journal of Medicinal Chemistry, derivatives similar to Tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine were tested against a panel of bacterial strains. The results indicated that compounds with structural similarities exhibited potent activity against both Gram-positive and Gram-negative bacteria . -

Case Study on Anticancer Efficacy :

A research article detailed the effects of naphthyridine derivatives on human colorectal cancer cells. The study found that these compounds induced apoptosis through mitochondrial pathways and significantly reduced cell viability at concentrations lower than those typically required for conventional chemotherapeutics .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 7-(2-methoxy-2-oxoethyl)-4-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, and what are their limitations?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, details a route starting from tert-butyl 7-methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, using s-BuLi and diethyl chlorophosphate in THF under nitrogen. Key limitations include:

- Low Yield : The final step in yielded only 14% due to competing side reactions.

- Sensitivity to Moisture : Use of s-BuLi requires anhydrous conditions and inert gas protection.

- Purification Challenges : HPLC purification was necessary to isolate the product, increasing time and cost.

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer: Safety guidelines from and recommend:

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: and highlight:

- 1H/13C NMR : Critical for confirming regiochemistry (e.g., δ 1.44 ppm for tert-butyl protons, δ 170.2 ppm for ester carbonyl).

- LC-MS : Used to verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 411.2).

- IR Spectroscopy : Peaks at 1680 cm⁻¹ (ester C=O) and 2937 cm⁻¹ (alkyl C-H) confirm functional groups .

Advanced Research Questions

Q. How can researchers optimize the low yield (14%) observed in phosphorylation reactions involving this compound?

Methodological Answer: suggests:

- Temperature Control : Conduct reactions at –78°C to suppress side reactions (e.g., LiCl formation).

- Catalyst Screening : Test alternatives to s-BuLi, such as LDA or Grignard reagents.

- Solvent Optimization : Replace THF with DME or Et₂O to improve solubility of intermediates.

- In Situ Quenching : Use NH₄Cl(aq) with rapid extraction to minimize decomposition.

Q. How do structural modifications (e.g., thiation or fluorination) affect the biological activity of this naphthyridine derivative?

Methodological Answer: and provide insights:

- Thiation : Replacing the 4-oxo group with thioxo (using P₂S₅/pyridine) increases lipophilicity, potentially enhancing membrane permeability.

- Fluorination : Introducing fluorine at position 6 (e.g., ) improves metabolic stability and binding affinity to targets like DNA gyrase.

- Data Contradiction : While fluorination boosts activity in some cases, it may reduce solubility, requiring formulation adjustments .

Q. What strategies can resolve discrepancies in NMR data when analyzing diastereomers of this compound?

Methodological Answer: and recommend:

- Chiral HPLC : Separate diastereomers using columns like Chiralpak IA-3 with hexane/IPA gradients.

- NOESY Experiments : Identify spatial proximity of protons (e.g., tert-butyl vs. methoxy groups) to assign stereochemistry.

- Computational Modeling : Compare experimental 13C shifts with DFT-calculated values (e.g., using Gaussian 16) .

Critical Analysis of Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.